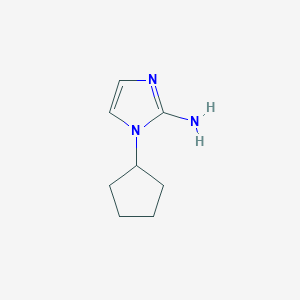

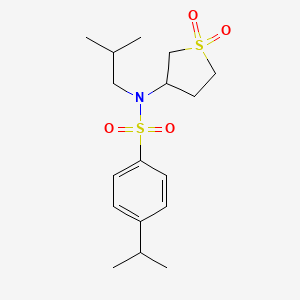

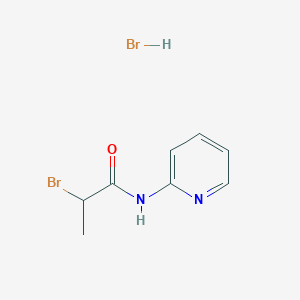

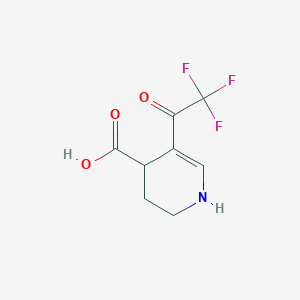

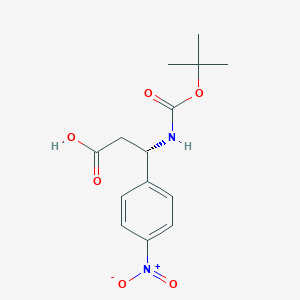

![molecular formula C20H17N3O5 B2873729 1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate CAS No. 1185017-23-5](/img/structure/B2873729.png)

1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate” is a pyrazole-based compound . Pyrazole and its derivatives are known to impart biological activity . They are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .

Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . In another study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis

The molecular structure of pyrazole-based ligands provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Chemical Reactions Analysis

The reactions of pyrazole-based compounds with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles . Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds are determined by the nature of ligands bound to the metal ion . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Scientific Research Applications

Synthesis and Characterization in Metallomacrocyclic Complexes

1,3-Dimethylpyrazolic hybrid ligands, closely related to the query compound, have been used in the synthesis and characterization of palladium(II) complexes. These complexes demonstrate variations in their structures, including monomeric chelated complexes and binuclear compounds, based on the solvent used during the reaction. Such complexes are of interest due to their potential applications in coordination chemistry and material science. (Guerrero et al., 2008)

Functionalization Reactions in Organic Synthesis

In organic synthesis, 1H-pyrazole derivatives are involved in functionalization reactions. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and carboxylate derivatives showcases the versatility of such compounds in synthesizing structurally diverse molecules. These reactions are crucial for developing new compounds with potential applications in medicinal chemistry. (Yıldırım et al., 2005)

Crystal Structure and Theoretical Studies

1H-pyrazole derivatives, similar to the query compound, have been extensively studied for their crystal structures, with a focus on understanding the molecular geometries and electronic structures. These studies are important for designing molecules with specific properties and functions, such as in drug design or material engineering. (Kumara et al., 2018)

Antibacterial and Antimicrobial Properties

1H-pyrazole derivatives have been studied for their antibacterial properties. For instance, certain compounds have shown promising antibacterial activity, particularly against specific strains like Staphylococcus aureus. This suggests potential applications of these compounds in developing new antibacterial agents. (Palkar et al., 2017)

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .

Mode of Action

For instance, a molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial effects .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

properties

IUPAC Name |

dimethyl 5-[(4-pyrazol-1-ylbenzoyl)amino]benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c1-27-19(25)14-10-15(20(26)28-2)12-16(11-14)22-18(24)13-4-6-17(7-5-13)23-9-3-8-21-23/h3-12H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZNTTHIESEFGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B2873646.png)

![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2873666.png)

![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873669.png)